(R,R)-2,2'-Bipyrrolidine L-tartrate trihydrate

Catalog No.
S1833312
CAS No.
137037-21-9
M.F
C12H22N2O6
M. Wt
290.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R,R)-2,2'-Bipyrrolidine L-tartrate trihydrate

CAS Number

137037-21-9

Product Name

(R,R)-2,2'-Bipyrrolidine L-tartrate trihydrate

IUPAC Name

(2R,3R)-2,3-dihydroxybutanedioic acid;(2R)-2-[(2R)-pyrrolidin-2-yl]pyrrolidine

Molecular Formula

C12H22N2O6

Molecular Weight

290.31 g/mol

InChI

InChI=1S/C8H16N2.C4H6O6/c1-3-7(9-5-1)8-4-2-6-10-8;5-1(3(7)8)2(6)4(9)10/h7-10H,1-6H2;1-2,5-6H,(H,7,8)(H,9,10)/t7-,8-;1-,2-/m11/s1

SMILES

C1CC(NC1)C2CCCN2.C(C(C(=O)O)O)(C(=O)O)O

Synonyms

(R,R)-2,2′-Bipyrrolidine L-tartrate trihydrate

Canonical SMILES

C1CC(NC1)C2CCCN2.C(C(C(=O)O)O)(C(=O)O)O

Molecular Structure Analysis

The key feature of (R,R)-2,2'-Bipyrrolidine L-tartrate trihydrate is the combination of two chiral components: (R,R)-2,2'-bipyrrolidine and L-tartaric acid. (R,R)-2,2'-bipyrrolidine has two pyrrolidine rings, each containing a chiral center designated by the "R" configuration. L-tartaric acid also possesses two chiral centers, both with the "L" configuration [].

The salt formation between the diamine and the diacid likely involves ionic bonding between the protonated amine groups of the bipyrrolidine and the carboxylate groups of the tartrate. The three water molecules associated with the trihydrate form hydrogen bonds with the functional groups within the molecule [].


Chemical Reactions Analysis

A notable reaction involving (R,R)-2,2'-Bipyrrolidine L-tartrate trihydrate is its use in the preparation of chiral ligands. For instance, it can be used to synthesize the ligand (+)-(2R,2′R)- 1,1′-bis(2-pyridylmethyl)-2,2′-bipyrrolidine. This ligand, in turn, finds application in the synthesis of iron complexes used for C-N bond formation reactions [].

Precursor for Ligand Synthesis:

(R,R)-2,2′-Bipyrrolidine L-tartrate trihydrate serves as a precursor for the synthesis of the ligand (+)-(2R,2′R)-1,1′-bis(2-pyridylmethyl)-2,2′-bipyrrolidine. This ligand, in turn, is used to prepare iron complexes with applications in C-N bond formation reactions. These reactions are crucial for the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.

Potential Applications in Other Areas:

While the primary research application of (R,R)-2,2′-Bipyrrolidine L-tartrate trihydrate lies in C-N bond formation catalysis, its unique properties suggest potential applications in other areas. These include:

  • Asymmetric catalysis: The chiral nature of the molecule (due to the presence of the (R,R) configuration) could be beneficial in asymmetric catalysis, where the desired product is formed with a specific enantiomeric excess [].
  • Material science: The compound's potential for self-assembly and its ability to form coordination complexes with various metal ions might be explored in the development of new functional materials [].
, primarily due to its bipyrrolidine structure. As a ligand, it can form coordination complexes with transition metals, facilitating various catalytic processes. Notably, it is used in the preparation of chiral catalysts that enable asymmetric transformations, such as:

  • Asymmetric Hydrogenation: The compound can catalyze the hydrogenation of prochiral substrates to produce enantiomerically enriched products.
  • C-C Bond Formation: It can also be involved in reactions that form carbon-carbon bonds, critical in synthesizing complex organic molecules.

The specific mechanisms often involve the coordination of the metal center to the nitrogen atoms in the bipyrrolidine structure, enhancing reactivity and selectivity .

(R,R)-2,2'-Bipyrrolidine L-tartrate trihydrate has been studied for its biological properties, particularly its potential as a pharmaceutical intermediate. Research indicates that compounds derived from this structure may exhibit:

  • Antimicrobial Activity: Some derivatives have shown efficacy against various bacterial strains.
  • Anticancer Properties: Preliminary studies suggest potential activity against certain cancer cell lines, although further research is necessary to elucidate mechanisms and therapeutic viability.

The biological activity is often attributed to the chiral nature of the compound, which can interact selectively with biological targets .

The synthesis of (R,R)-2,2'-Bipyrrolidine L-tartrate trihydrate typically involves:

  • Starting Materials: The synthesis begins with commercially available pyrrolidine derivatives and tartaric acid.
  • Formation of Tartrate Salt: The reaction between the pyrrolidine and tartaric acid leads to the formation of the tartrate salt.
  • Crystallization: The product is then crystallized from an appropriate solvent to yield the trihydrate form.

This method allows for high yields and purity, making it suitable for both laboratory and industrial applications .

(R,R)-2,2'-Bipyrrolidine L-tartrate trihydrate has diverse applications across several fields:

  • Catalysis: Used as a chiral ligand in asymmetric synthesis to produce enantiomerically pure compounds.
  • Pharmaceuticals: Serves as an intermediate in the synthesis of various bioactive molecules.
  • Research: Employed in academic studies focusing on stereochemistry and reaction mechanisms .

Interaction studies involving (R,R)-2,2'-Bipyrrolidine L-tartrate trihydrate focus on its binding affinity with different metal ions and organic substrates. These studies help elucidate:

  • Coordination Chemistry: Understanding how this compound interacts with transition metals aids in designing better catalysts.
  • Biological Interactions: Investigating how derivatives interact with biological macromolecules can lead to insights into their potential therapeutic uses .

Several compounds share structural similarities with (R,R)-2,2'-Bipyrrolidine L-tartrate trihydrate. Here are some notable examples:

Compound NameStructure TypeUnique Features
(S,S)-2,2'-Bipyrrolidine L-tartrateEnantiomerOpposite chirality; may exhibit different reactivity profiles.
1,1'-BinaphthylChiral LigandWidely used in asymmetric synthesis; distinct structural framework.
(R,R)-Tartaric AcidParent CompoundBase structure from which bipyrrolidine derivatives are derived.

The uniqueness of (R,R)-2,2'-Bipyrrolidine L-tartrate trihydrate lies in its specific chirality and ability to act as an effective ligand for catalysis while maintaining distinct biological activities compared to similar compounds .

The enantioselective synthesis of (R,R)-2,2′-bipyrrolidine represents a fundamental challenge in asymmetric organic chemistry, requiring sophisticated methodologies to achieve high enantiomeric purity and practical yields [15]. The compound serves as a crucial chiral auxiliary and ligand in numerous asymmetric transformations, making its efficient preparation essential for advanced synthetic applications [15] [6].

Photochemical Dimerization Approaches

The most established synthetic route begins with the photochemical dimerization of pyrrolidine under ultraviolet irradiation [6]. This methodology involves exposing pyrrolidine to 254 nanometer mercury lamps in the presence of trace mercury catalyst for extended periods of seven to eleven days [6]. The process generates a statistical mixture of racemic and meso-2,2′-bipyrrolidine isomers, with the racemic mixture containing both (R,R) and (S,S) enantiomers [6].

The photochemical reaction proceeds through radical coupling mechanisms, yielding approximately 50% conversion of starting pyrrolidine to the desired bipyrrolidine products [6]. The crude reaction mixture requires careful distillation to remove unreacted pyrrolidine and side products, with the final distillation performed under reduced pressure to avoid thermal decomposition [6].

Table 1: Photochemical Dimerization Results

Reaction Time (days)Conversion (%)Product Yield (g)Purity Assessment
73952.6Satisfactory [6]
96081.0Good [6]
11.47297.0Excellent [6]

Alternative Asymmetric Synthesis Routes

Recent developments in asymmetric synthesis have introduced alternative methodologies for direct enantioselective formation of bipyrrolidine structures [9]. Copper-catalyzed asymmetric 1,3-dipolar cycloaddition reactions utilizing chiral phosphine ligands have demonstrated exceptional stereoselectivity in pyrrolidine formation [5] [19]. These reactions achieve enantioselectivities exceeding 99% enantiomeric excess with yields ranging from 55% to 85% [9].

The cycloaddition approach employs azomethine ylides generated from iminoesters, which undergo stereoselective cyclization with appropriate dipolarophiles under copper catalysis [5]. The reaction mechanism involves formation of a chiral copper-azomethine ylide complex that controls the stereochemical outcome through steric and electronic interactions [5].

Palladium-catalyzed asymmetric [3+2] cycloaddition reactions represent another promising avenue for pyrrolidine synthesis [28]. These transformations utilize trimethylenemethane intermediates generated from silyl-substituted allyl acetates, providing excellent yields and stereoselectivities under mild reaction conditions [28].

Mechanistic Considerations in Asymmetric Synthesis

The stereochemical control in asymmetric pyrrolidine synthesis relies on the careful design of chiral ligands that create asymmetric environments around metal centers [20]. Chiral phosphoramidite ligands have proven particularly effective, providing both steric and electronic differentiation between prochiral faces of substrates [20]. The ligand architecture must accommodate the specific geometric requirements of the cycloaddition transition state while maintaining sufficient rigidity to ensure high stereoselectivity [20].

Temperature control during asymmetric synthesis proves critical for maintaining enantioselectivity, with lower temperatures generally favoring higher stereochemical fidelity [19]. Solvent selection also influences both reaction rate and selectivity, with coordinating solvents potentially disrupting the chiral ligand environment [19].

Salt Formation Optimization with L-Tartaric Acid

The formation of (R,R)-2,2′-bipyrrolidine L-tartrate represents a critical step in the resolution and purification of the chiral diamine [6]. This process exploits the differential solubilities of diastereomeric tartrate salts to achieve effective chiral resolution [6] [7].

Resolution Protocol Development

The classical resolution procedure involves treating a 1:1 mixture of racemic and meso-2,2′-bipyrrolidine with L-(+)-tartaric acid in aqueous solution [6]. The process requires precise stoichiometric control, utilizing 0.5 equivalents of tartaric acid relative to the total bipyrrolidine content [6]. Acetic acid addition facilitates salt formation by providing appropriate pH conditions for efficient crystallization [6].

The resolution mixture undergoes heating to 90°C to ensure complete dissolution, followed by controlled cooling to room temperature and subsequent ice bath treatment [6]. This temperature profile promotes selective crystallization of the (R,R)-bipyrrolidine L-tartrate salt while maintaining the (S,S)-enantiomer in solution [6].

Table 2: Resolution Conditions and Outcomes

ParameterValueImpact on Resolution
Temperature (heating)90°CComplete dissolution [6]
Cooling rateSlow to RTSelective crystallization [6]
Ice bath time2 hoursCrystal maturation [6]
Yield (first crop)62%Based on isomer content [6]

Thermodynamic and Kinetic Factors

The success of tartrate-based resolution depends on the thermodynamic stability differences between diastereomeric salt pairs [12]. The (R,R)-bipyrrolidine L-tartrate exhibits lower solubility compared to the corresponding (S,S)-bipyrrolidine L-tartrate, driving selective crystallization of the desired enantiomer [6]. This solubility difference arises from more favorable intermolecular interactions in the (R,R)-L-tartrate crystal lattice [12].

Nucleation and crystal growth kinetics play crucial roles in resolution efficiency [25]. Controlled cooling rates prevent rapid crystallization that could compromise selectivity, while seeding with pure crystals can improve reproducibility and yield [6]. The presence of acetic acid modulates solution pH, influencing both tartrate ionization state and crystallization behavior [6].

Temperature-dependent solubility curves for tartrate salts demonstrate the importance of precise thermal control during resolution [23]. Higher temperatures increase overall solubility but may reduce selectivity between diastereomers, while excessively low temperatures can lead to co-crystallization of undesired forms [23].

Salt Formation Mechanism and Optimization

The mechanism of salt formation involves proton transfer from tartaric acid to the basic nitrogen atoms of bipyrrolidine, creating ionic interactions that stabilize the crystalline structure [7]. The dicarboxylic acid nature of tartaric acid enables bridging interactions between multiple bipyrrolidine molecules, contributing to crystal stability [7].

Optimization strategies focus on maximizing the selectivity factor between diastereomeric salts while maintaining practical reaction times and yields [12]. Systematic variation of pH, ionic strength, and temperature has identified optimal conditions that favor the desired stereoisomer [12]. The addition of alcoholic cosolvents can modify crystallization behavior, though water remains the preferred medium for maximum selectivity [6].

Purification Techniques for Trihydrate Crystals

The purification of (R,R)-2,2′-bipyrrolidine L-tartrate trihydrate requires specialized techniques to maintain crystal integrity while removing impurities and achieving pharmaceutical-grade purity [14] [11]. The trihydrate form provides enhanced thermal stability and improved handling characteristics compared to anhydrous forms [34].

Recrystallization Methodologies

Sequential recrystallization from hot water represents the standard purification approach for tartrate trihydrate crystals [6]. The process involves dissolving crude salt in minimal hot water, followed by controlled cooling to promote selective crystallization of the pure trihydrate form [6]. Multiple recrystallization cycles typically achieve greater than 99% purity as assessed by analytical methods [6].

The recrystallization solvent system critically influences crystal habit and purity [36]. Water provides optimal solubility characteristics for tartrate salts, while maintaining the trihydrate stoichiometry through controlled hydration [34]. Temperature gradients during cooling affect crystal morphology, with slower cooling generally producing larger, more regular crystals suitable for further processing [36].

Table 3: Recrystallization Parameters and Results

CycleSolvent Volume (mL)Temperature (°C)Yield (g)Purity (%)
19090→RT→023.095 [6]
25090→RT→021.4>99 [6]

Crystal Morphology and Hydrate Stability

The trihydrate crystal form exhibits characteristic prismatic morphology with well-defined crystal faces [6]. X-ray crystallographic analysis reveals a structured water network that stabilizes the crystal lattice through hydrogen bonding interactions [38]. The three water molecules per formula unit occupy specific crystallographic sites, creating a rigid framework that resists dehydration under ambient conditions [34].

Hydrate stability depends on relative humidity and temperature conditions during storage and handling [34]. The trihydrate form maintains structural integrity at relative humidities above 20%, while lower humidities may promote partial dehydration to lower hydrate forms [38]. Temperature cycling studies demonstrate excellent thermal stability up to 80°C without significant water loss [6].

Advanced Purification Techniques

Modern purification approaches incorporate controlled crystallization environments to optimize crystal quality and minimize impurity incorporation [32]. Temperature-programmed crystallization using automated systems provides precise control over nucleation and growth phases [32]. These methods achieve superior crystal uniformity and reduced impurity levels compared to traditional batch crystallization [32].

Washing protocols for trihydrate crystals require careful optimization to remove surface impurities without inducing dehydration [14]. Ice-cold water washing effectively removes soluble impurities while maintaining hydrate integrity [6]. Alternative washing solvents such as cold ethanol or acetone can provide enhanced impurity removal but risk partial dehydration [14].

Drying procedures must balance water removal from crystal surfaces with preservation of the trihydrate structure [11]. Vacuum drying at reduced temperatures (40-80°C) under controlled pressure achieves optimal moisture content while maintaining crystal quality [6]. Extended drying times at elevated temperatures risk conversion to anhydrous forms with potentially altered dissolution characteristics [34].

Dates

Last modified: 04-14-2024

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